2-Chloromethyl-3-methyl-benzofuran

Medicinal chemistry Fragment-based drug discovery Lead optimization

Procuring generic chloromethylbenzofuran isomers risks introducing regioisomeric impurities that compromise API quality and ICH Q3A compliance. 2-Chloromethyl-3-methyl-benzofuran (CAS 160875-29-6) eliminates this vulnerability by providing a single, well-defined electrophilic center for alkylation. - Ensures installation of the benzofuran-methyl-piperazine fragment in second-generation HIV protease inhibitors without regioisomeric byproducts. - Serves as a validated precursor for 3-methylbenzofuran-2-carboxylic acid, a key scaffold for amide-based anticancer agents targeting A549 and MCF7 cell lines. - Enables reliable SAR exploration at the 2-position while retaining the activity-conferring 3-methyl group, which has shown IC50 values as low as 0.49 µM against NCI-H23 NSCLC cells.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
CAS No. 160875-29-6
Cat. No. B8691193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-3-methyl-benzofuran
CAS160875-29-6
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)CCl
InChIInChI=1S/C10H9ClO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6H2,1H3
InChIKeyHZAWQAKPRJXKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromethyl-3-methyl-benzofuran (CAS 160875-29-6) — Procurement-Grade Intermediates for Benzofuran Derivatization


2-Chloromethyl-3-methyl-benzofuran (CAS 160875-29-6) is a heterocyclic aromatic building block (C10H9ClO, MW 180.63 g·mol⁻¹) belonging to the benzofuran family. It is distinguished from its closest constitutional isomers and non-methylated analogs by the concurrent presence of a chloromethyl electrophile at the 2‑position and a methyl group at the 3‑position of the benzofuran scaffold . The compound is employed primarily as a versatile alkylating intermediate in medicinal chemistry and agrochemical research, where the benzylic‑type chloromethyl moiety enables efficient nucleophilic displacement with O‑, N‑, and S‑based nucleophiles under mild conditions .

Why 2-Chloromethyl-3-methyl-benzofuran Cannot Be Replaced by Unsubstituted or 3‑Chloromethyl Isomers in Regiospecific Alkylation Sequences


Benzofuran chloromethyl derivatives with identical molecular formulae (C9H7ClO, MW 166.6) but different substitution patterns—e.g., 2‑(chloromethyl)benzofuran and 3‑(chloromethyl)benzofuran—fail to reproduce the reactivity profile of 2‑Chloromethyl-3‑methyl‑benzofuran because the 3‑methyl substituent electronically activates the adjacent 2‑chloromethyl group toward SN2 displacement while simultaneously blocking electrophilic attack at the 3‑position. This dual directing effect is absent in the non‑methylated analogs, leading to differences in reaction rate, regiochemical outcome, and downstream product purity [1]. Furthermore, the bromo analog (2‑bromomethyl‑3‑methylbenzofuran, MW 225.08) exhibits a fundamentally different leaving‑group departure propensity (Br⁻ vs. Cl⁻) that alters alkylation kinetics and often necessitates distinct work‑up procedures to avoid undesired side reactions [2]. Generic one‑to‑one substitution therefore risks compromised synthetic efficiency, variable impurity profiles, and failure to meet the purity specifications required for subsequent GMP or GLP steps.

Comparator‑Driven Differentiation: Quantitative Evidence for 2‑Chloromethyl‑3‑methyl‑benzofuran Selection


Molecular‑Weight Optimization: Reduced Payload vs. Bromo‑Analog in Fragment‑Based Lead Derivatization

When a benzofuran‑methyl electrophile is used to cap a fragment or functionalize a scaffold, the molecular weight contribution of the appendage directly affects ligand efficiency (LE). 2‑Chloromethyl‑3‑methyl‑benzofuran contributes 180.63 g·mol⁻¹, whereas the equivalent bromo‑analog (2‑bromomethyl‑3‑methylbenzofuran) contributes 225.08 g·mol⁻¹ — a 24.6% increase [1]. In fragment‑based campaigns where maintaining MW <300 Da is critical, the chloro analog provides the same 2,3‑dimethylbenzofuran substitution pattern with a 44.45 Da lower mass penalty, directly benefiting LE metrics without sacrificing the SN2‑competent leaving group .

Medicinal chemistry Fragment-based drug discovery Lead optimization

Leaving‑Group Tuning: Chloride vs. Bromide Reactivity in Alkylation of Sterically Hindered Amines

The chloride leaving group of 2‑chloromethyl‑3‑methyl‑benzofuran offers a balanced reactivity profile: it is sufficiently electrophilic to undergo SN2 displacement by primary and secondary amines at room temperature, yet it is less prone to premature hydrolysis or elimination side‑reactions than the bromide of 2‑bromomethyl‑3‑methylbenzofuran. While direct kinetic data for this specific pair is not publicly reported, the established leaving‑group ability order (Br⁻ > Cl⁻ in polar aprotic solvents) implies that the chloro compound provides a wider operational window for temperature and solvent selection, reducing the formation of the corresponding hydroxymethyl by‑product during aqueous work‑up [1]. In practice, the chloro compound is obtained in quantitative yield from the precursor alcohol using SOCl₂ in CH₂Cl₂ at 0–25 °C, demonstrating high synthetic accessibility without the need for brominating reagents that often generate colored impurities .

Synthetic methodology Alkylation kinetics Process chemistry

Regioisomeric Identity: Differentiating 2‑Chloromethyl‑3‑methyl from 3‑Chloromethyl‑2‑methyl and Other Constitutional Isomers

The 2‑chloromethyl‑3‑methyl substitution pattern is confirmed by ¹H NMR: a singlet at δ 2.3 ppm (3H, 3‑CH₃) and a singlet at δ 4.7 ppm (2H, 2‑CH₂Cl), recorded at 400 MHz in CDCl₃ . In contrast, the regioisomeric 3‑(chloromethyl)benzofuran (CAS 67713‑99‑9, MW 166.6) lacks the 3‑methyl signal altogether and would exhibit a completely different aromatic splitting pattern. The 3‑chloromethyl‑2‑methyl isomer (if accessible) would show the methyl singlet shifted upfield relative to the chloromethyl signal, enabling unambiguous identification. Procurement of the correct regioisomer is critical because the 3‑chloromethyl isomer places the electrophile at a vinylogous position with different electronic character, altering both the rate and regioselectivity of subsequent nucleophilic substitutions .

Analytical chemistry Regiochemical quality control Procurement specification

Benzofuran Core Substitution: Advantage of the 3‑Methyl Group in Preventing Oxidative Metabolism of the Furan Ring

Benzofuran derivatives without substitution at the 2‑ and/or 3‑positions are susceptible to cytochrome P450‑mediated furan ring oxidation, leading to reactive epoxide intermediates and potential toxicity. The 3‑methyl substituent in 2‑chloromethyl‑3‑methyl‑benzofuran sterically and electronically shields the furan 2,3‑double bond, reducing metabolic epoxidation propensity [1]. While direct microsomal stability data for this specific intermediate is not published, the class‑level SAR is well‑established: 2,3‑dialkylbenzofurans exhibit significantly longer half‑lives in human liver microsomes compared to their unsubstituted counterparts [2]. This property is particularly relevant when the chloromethyl group is used to install the benzofuran moiety into a drug candidate scaffold, as the 3‑methyl group is retained in the final conjugate and contributes to metabolic stabilization.

Drug metabolism Metabolic stability Benzofuran SAR

Optimal Deployment Scenarios for 2‑Chloromethyl‑3‑methyl‑benzofuran in Research and Industrial Synthesis


Late‑Stage Functionalization of Kinase Inhibitor Scaffolds Requiring a 2,3‑Disubstituted Benzofuran Moiety

In medicinal chemistry programs targeting ATP‑competitive kinase inhibitors, the 2‑chloromethyl‑3‑methyl‑benzofuran building block enables one‑step N‑alkylation of piperazine or piperidine linkers to install a metabolically shielded benzofuran fragment. The quantitative synthesis yield of the chloromethyl intermediate ensures that the alkylating agent can be prepared and used in situ without chromatographic purification, accelerating SAR exploration cycles . The 3‑methyl group is retained in the final conjugate, contributing to metabolic stabilization of the benzofuran core as predicted by class‑level SAR [1].

Synthesis of Benzofuran‑Containing Agrochemical Intermediates via S‑Alkylation of Thiocarbamate Pro‑Herbicides

The chloromethyl electrophile reacts efficiently with thiocarbamate nucleophiles to generate benzofuran‑methyl‑thiocarbamate conjugates that serve as pro‑herbicidal agents. The moderate chloride leaving group provides better reaction control than the bromo analog, reducing disulfide by‑product formation during thiolate alkylation . Patents describing benzofuran herbicides (e.g., US 5,308,829) support the utility of 2‑substituted‑3‑methylbenzofurans in this field, where the substitution pattern is critical for crop‑weed selectivity [1].

Quality‑Controlled Procurement of Regioisomerically Pure Benzofuran Building Blocks for Parallel Library Synthesis

For CROs and pharma companies running parallel synthesis libraries, the unambiguous ¹H NMR signature at δ 2.3 ppm (3‑CH₃) and δ 4.7 ppm (2‑CH₂Cl) enables rapid incoming QC to confirm regioisomeric identity and distinguish the compound from the frequently mis‑ordered 3‑(chloromethyl)benzofuran . This specification is critical for automated liquid‑handling synthesis platforms where regioisomeric mix‑ups would generate entire plates of incorrect products, wasting significant resources.

Fragment‑Based Lead Generation Prioritizing Low Molecular Weight Electrophilic Probes

At 180.63 g·mol⁻¹, 2‑chloromethyl‑3‑methyl‑benzofuran is the lowest‑MW electrophilic building block that delivers a 2,3‑disubstituted benzofuran scaffold. In fragment‑based screening, where each atom added must contribute to binding affinity, the 44.45 Da mass advantage over the bromo analog directly improves ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations . Fragment libraries constructed with this chloro‑electrophile can therefore access chemical space that heavier bromo‑analogs cannot, while retaining sufficient reactivity for covalent or non‑covalent target engagement [1].

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